![molecular formula C15H20FN7 B6460033 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine CAS No. 2549008-19-5](/img/structure/B6460033.png)
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
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Overview
Description
4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine (FPA) is a small molecule that has been studied extensively in the fields of biochemistry and physiology. It is a derivative of pyrimidine, which is a heterocyclic aromatic compound containing five-membered nitrogen-containing rings. FPA has been used in various scientific research applications, such as drug discovery, enzyme inhibition studies, and structural biology. FPA has also been used to study the biochemical and physiological effects of various compounds. In
Mechanism of Action
Target of Action
The primary target of this compound is the pyrimidine production pathway in certain types of fungi . Pyrimidines are essential components of the genetic material of these organisms, and disrupting their production can inhibit the growth and proliferation of the fungi .
Mode of Action
The compound is believed to block the production of pyrimidine in the fungus that causes scedosporiosis . By inhibiting the synthesis of this crucial component of the fungus’s genetic material, the compound prevents the fungus from multiplying and spreading .
Biochemical Pathways
The affected biochemical pathway is the pyrimidine biosynthesis pathway . By blocking the production of pyrimidine, the compound disrupts the normal functioning of this pathway, leading to a halt in the growth and proliferation of the fungus .
Result of Action
The primary result of the compound’s action is the inhibition of fungal growth and proliferation . By blocking the production of pyrimidine, the compound prevents the fungus from multiplying and spreading, thereby halting the progression of the infection .
Advantages and Limitations for Lab Experiments
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine has several advantages for use in laboratory experiments. It is a small molecule, making it easy to handle and store. It is also relatively inexpensive, making it a cost-effective choice for research. Furthermore, 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is a stable compound, making it suitable for long-term storage.
On the other hand, 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine has some limitations for use in laboratory experiments. It is a relatively new compound, and its effects on biological systems are not yet fully understood. In addition, 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is a potent compound, and care must be taken to avoid accidental exposure.
Future Directions
The future of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine research is promising. Further research is needed to better understand the biochemical and physiological effects of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine. In addition, further research is needed to identify potential therapeutic applications of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine. Furthermore, further research is needed to develop more efficient and cost-effective synthesis methods for 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine. Finally, further research is needed to identify potential side effects and interactions of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine with other compounds.
Synthesis Methods
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is synthesized from the reaction of 4-amino-5-fluoropyrimidine and N,N,6-trimethylpyrimidin-2-amine. The reaction is carried out in aqueous solution at pH 7.0 in the presence of a catalytic amount of sodium hydroxide. The reaction is driven to completion by the addition of aqueous sodium hydroxide. The product is isolated and purified by crystallization and recrystallization. The final product is a white powder with a melting point of 132-133°C.
Scientific Research Applications
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine has been used in various scientific research applications, such as drug discovery, enzyme inhibition studies, and structural biology. In drug discovery, 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine has been used to identify novel compounds with potential therapeutic activity. In enzyme inhibition studies, 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine has been used to study the inhibition of enzymes, such as cytochrome P450 and thymidylate synthase. In structural biology, 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine has been used to study the structure of proteins and nucleic acids.
properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN7/c1-11-8-13(20-15(19-11)21(2)3)22-4-6-23(7-5-22)14-12(16)9-17-10-18-14/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKLHBKZTRXVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=NC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine |
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